[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride
Overview
Description
(5-Methylfuran-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C9H16ClNO. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a furan ring, a methyl group, and an amine group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of (5-Methylfuran-2-yl)methanol with propan-2-ylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: (5-Methylfuran-2-yl)methanol and propan-2-ylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or ethanol, with hydrochloric acid added to form the hydrochloride salt.
Purification: The product is purified through recrystallization or chromatography to obtain (5-Methylfuran-2-yl)methylamine hydrochloride in high purity.
Industrial Production Methods
In industrial settings, the production of (5-Methylfuran-2-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-Methylfuran-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(5-Methylfuran-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, facilitating the formation of stable complexes with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
(5-Methylfuran-2-yl)methylamine: The non-hydrochloride form, which has different solubility and stability properties.
(5-Methylfuran-2-yl)methylamine acetate: Another salt form with distinct chemical and physical characteristics.
(5-Methylfuran-2-yl)methylamine sulfate: Used in different industrial applications due to its unique properties.
The uniqueness of (5-Methylfuran-2-yl)methylamine hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and application potential.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHWPGHSOGFGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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